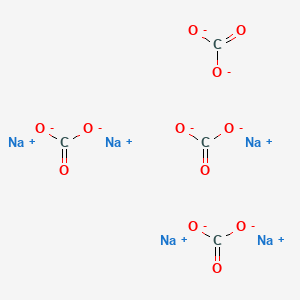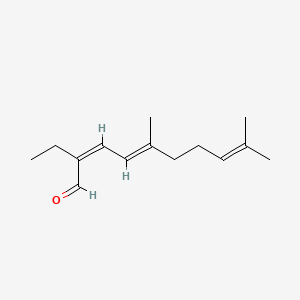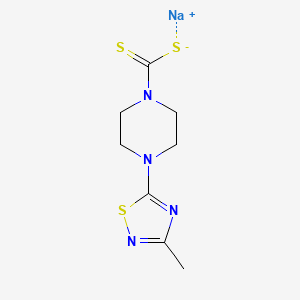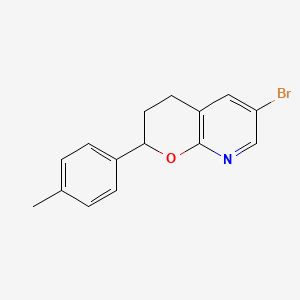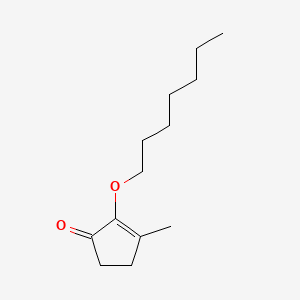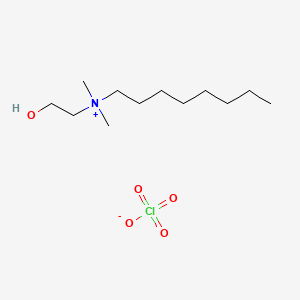
(2-Hydroxyethyl)dimethyloctylammonium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is a chemical compound with the molecular formula C12H28ClNO5. It is known for its use in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the reaction of (2-hydroxyethyl)dimethyloctylamine with perchloric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at a temperature range of 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (2-Hydroxyethyl)dimethyloctylammonium perchlorate involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to obtain a high-purity final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxyethyl)dimethyloctylammonium perchlorate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products Formed:
Oxidation: May produce (2-hydroxyethyl)dimethyloctylammonium chlorate.
Reduction: Can result in the formation of (2-hydroxyethyl)dimethyloctylamine.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies related to cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of specialty chemicals and as a component in various formulations.
Mecanismo De Acción
The compound exerts its effects through its interaction with biological membranes and ion channels. It targets specific molecular pathways involved in cellular processes, leading to alterations in membrane permeability and ion transport.
Comparación Con Compuestos Similares
(2-Hydroxyethyl)dimethyloctylammonium perchlorate is unique due to its specific chemical structure and properties. Similar compounds include:
Perchloric acid derivatives: Other ammonium perchlorate compounds with different alkyl groups.
Hydroxyethylamines: Compounds with similar hydroxyethyl functional groups but different cationic components.
These compounds differ in their reactivity, solubility, and biological activity, making this compound distinct in its applications.
Propiedades
Número CAS |
85153-31-7 |
|---|---|
Fórmula molecular |
C12H28ClNO5 |
Peso molecular |
301.81 g/mol |
Nombre IUPAC |
2-hydroxyethyl-dimethyl-octylazanium;perchlorate |
InChI |
InChI=1S/C12H28NO.ClHO4/c1-4-5-6-7-8-9-10-13(2,3)11-12-14;2-1(3,4)5/h14H,4-12H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
CNDQYTXUVRPGMV-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[N+](C)(C)CCO.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



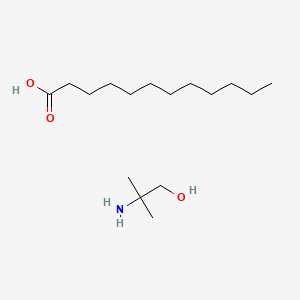
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)
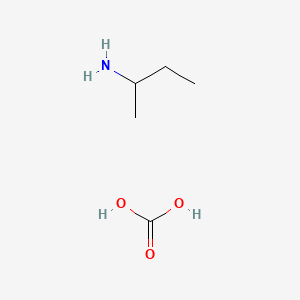

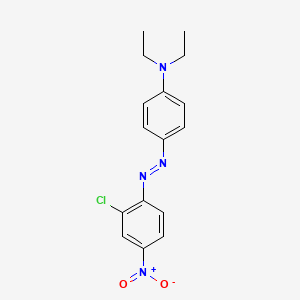
![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
